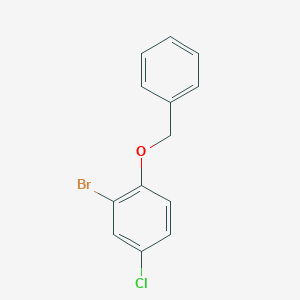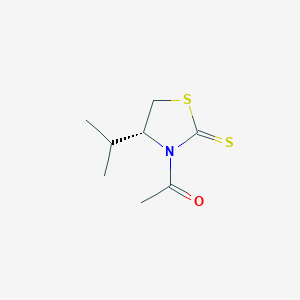
(R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone
概要
説明
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a chiral compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the isopropyl group and the thioxo group in the structure may contribute to its unique chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an isopropyl-substituted thioamide with an α-halo ketone in the presence of a base. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis systems may be employed for efficient production.
化学反応の分析
Types of Reactions
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted thiazolidinones
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may be explored as a lead compound for drug development. Its biological activities could be optimized to create new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties could lead to innovative applications in various fields.
作用機序
The mechanism of action of ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone involves its interaction with specific molecular targets. The thioxo group and the isopropyl group may play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- ®-1-(4-methyl-2-thioxothiazolidin-3-yl)ethanone
- ®-1-(4-ethyl-2-thioxothiazolidin-3-yl)ethanone
- ®-1-(4-phenyl-2-thioxothiazolidin-3-yl)ethanone
Uniqueness
Compared to similar compounds, ®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone may exhibit unique biological activities due to the presence of the isopropyl group. This structural feature could influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Conclusion
®-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry Its unique structure and diverse reactivity make it an interesting subject for scientific research and industrial development
特性
IUPAC Name |
1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS2/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDMQPSVCPSMSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CSC(=S)N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471715 | |
| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-87-1 | |
| Record name | (R)-1-(4-isopropyl-2-thioxothiazolidin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


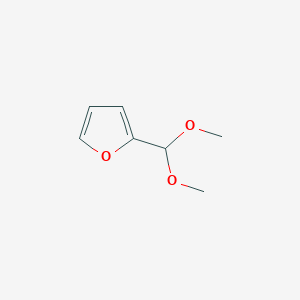
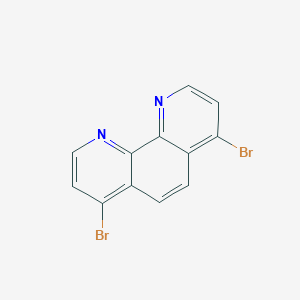
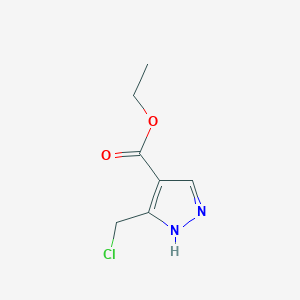
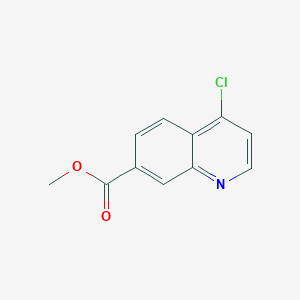

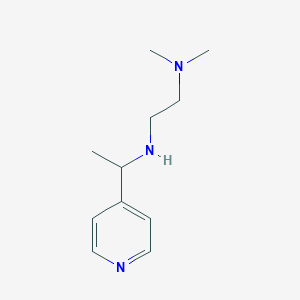
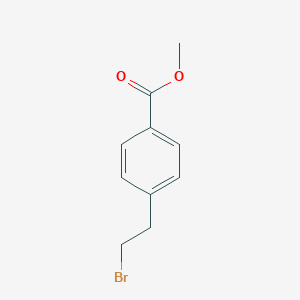
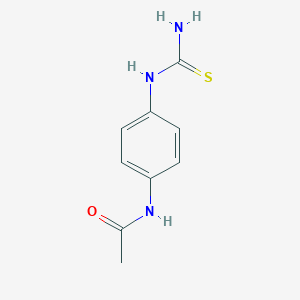
![1,4-Diazaspiro[4.5]decan-2-one](/img/structure/B179115.png)
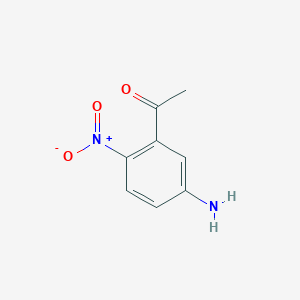
![8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179124.png)
![8-oxo-8H-indeno[2,1-b]thiophene-2-carboxylic acid](/img/structure/B179126.png)
![1-(p-Tolyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B179129.png)
